2H-1,4-Benzothiazin-3(4H)-one, 6-amino-2-(2-methylpropyl)-
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Overview
Description
2H-1,4-Benzothiazin-3(4H)-one, 6-amino-2-(2-methylpropyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-2-(2-methylpropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a substituted aniline with a thiocarbonyl compound, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: Various substitution reactions can occur, especially on the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be studied for its potential antimicrobial, antiviral, or anticancer properties. Researchers might investigate its interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents for various diseases, including infections and cancers.
Industry
Industrially, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-2-(2-methylpropyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: A simpler analog without the amino and isobutyl substituents.
Benzothiazole: A related compound with a different ring structure.
Thiazolidinone: Another sulfur-containing heterocycle with different biological activities.
Uniqueness
The uniqueness of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-2-(2-methylpropyl)- lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1255780-91-6 |
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Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
6-amino-2-(2-methylpropyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H16N2OS/c1-7(2)5-11-12(15)14-9-6-8(13)3-4-10(9)16-11/h3-4,6-7,11H,5,13H2,1-2H3,(H,14,15) |
InChI Key |
UMKDRUNEPSWHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
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